2-Acetoxy-1,5-dibromopentane
Overview
Description
2-Acetoxy-1,5-dibromopentane, also known as 1,5-dibromopentan-2-yl acetate, is an organic compound with the molecular formula C7H12Br2O2. This compound is characterized by the presence of two bromine atoms and an acetoxy group attached to a pentane backbone. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-1,5-dibromopentane typically involves the bromination of pentane derivatives followed by acetylation. One common method includes the reaction of 1,5-dibromopentane with acetic anhydride in the presence of a catalyst to form the acetoxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in cleanroom environments to prevent contamination and ensure the safety of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-1,5-dibromopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under specific conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1,5-pentanediol.
Elimination: Formation of pentene derivatives.
Reduction: Formation of pentane.
Scientific Research Applications
2-Acetoxy-1,5-dibromopentane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetoxy-1,5-dibromopentane involves its reactivity due to the presence of bromine atoms and the acetoxy group. The bromine atoms act as leaving groups in substitution and elimination reactions, while the acetoxy group can participate in esterification reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
1,5-Dibromopentane: Lacks the acetoxy group, making it less reactive in esterification reactions.
2-Acetoxy-1,4-dibromobutane: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
2-Acetoxy-1,6-dibromohexane: Longer carbon chain, which can influence its physical properties and reactivity.
Uniqueness: 2-Acetoxy-1,5-dibromopentane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
1,5-dibromopentan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIHIAAGUSENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCCBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336956 | |
Record name | 2-Acetoxy-1,5-dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205180-51-4 | |
Record name | 2-Acetoxy-1,5-dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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